[1-((S)-2-Amino-propionyl)-pyrrolidin-3-ylmethyl]-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13467107
Molecular Formula: C16H23N3O3
Molecular Weight: 305.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O3 |
|---|---|
| Molecular Weight | 305.37 g/mol |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C16H23N3O3/c1-12(17)15(20)19-8-7-14(10-19)9-18-16(21)22-11-13-5-3-2-4-6-13/h2-6,12,14H,7-11,17H2,1H3,(H,18,21)/t12-,14?/m0/s1 |
| Standard InChI Key | PBGLBNZHZAHXEB-NBFOIZRFSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
| SMILES | CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
| Canonical SMILES | CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₁₆H₂₃N₃O₃, with a molecular weight of 305.37 g/mol. Its IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate, reflects the stereochemistry at the propionyl group and the substitution pattern on the pyrrolidine ring. Key structural elements include:
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A pyrrolidin-3-ylmethyl group providing conformational rigidity.
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An (S)-2-aminopropionyl moiety, which may influence chiral interactions with biological targets.
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A benzyl carbamate functional group, commonly used in prodrug strategies for enhanced bioavailability.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ | |
| Molecular Weight | 305.37 g/mol | |
| IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]methyl]carbamate | |
| SMILES | CC(C(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2)N | |
| PubChem CID | 66566724 |
Synthesis and Characterization
Synthetic Pathways
While explicit synthetic protocols are proprietary, general strategies for analogous carbamate derivatives involve:
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Pyrrolidine Functionalization: Introduction of the 2-aminopropionyl group via peptide coupling reactions, often using reagents like HOBt/EDCI.
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Carbamate Formation: Reaction of the pyrrolidine intermediate with benzyl chloroformate under basic conditions .
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Chiral Resolution: Utilization of chiral auxiliaries or chromatographic methods to ensure the (S)-configuration at the propionyl group.
Analytical Characterization
Critical techniques for verifying structure and purity include:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the integration of aromatic protons (δ 7.2–7.4 ppm for benzyl) and pyrrolidine methylene groups (δ 2.5–3.5 ppm) .
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Mass Spectrometry (MS): ESI-MS typically shows a [M+H]⁺ peak at m/z 306.4.
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High-Performance Liquid Chromatography (HPLC): Used to assess purity, often exceeding 95% for research-grade material.
Biological Activities and Mechanisms
Table 2: Comparative Bioactivity of Analogous Compounds
Challenges and Future Directions
Research Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data are publicly available.
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Target Identification: High-throughput screening is needed to elucidate precise molecular targets.
Synthetic Optimization
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Stereoselective Methods: Improving yield of the (S)-configured propionyl group via asymmetric catalysis.
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